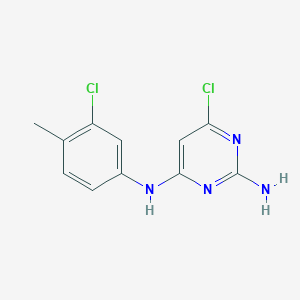

6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine

CAS No.: 6635-60-5

Cat. No.: VC2411066

Molecular Formula: C11H10Cl2N4

Molecular Weight: 269.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6635-60-5 |

|---|---|

| Molecular Formula | C11H10Cl2N4 |

| Molecular Weight | 269.13 g/mol |

| IUPAC Name | 6-chloro-4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine |

| Standard InChI | InChI=1S/C11H10Cl2N4/c1-6-2-3-7(4-8(6)12)15-10-5-9(13)16-11(14)17-10/h2-5H,1H3,(H3,14,15,16,17) |

| Standard InChI Key | ACFUEQLNPKFVMY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)Cl |

Introduction

6-Chloro-N4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine (CAS 6635-60-5) is a halogenated pyrimidine derivative with potential pharmacological applications. This synthetic organic compound features a pyrimidine core substituted with chlorine atoms and a 3-chloro-4-methylphenyl group, giving it distinct chemical properties that warrant further investigation.

Physicochemical Properties

Table 1 summarizes computed molecular properties from experimental data:

| Property | Value |

|---|---|

| XLogP3 | 3.7 |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 4 |

| Topological PSA | 63.8 Ų |

| Rotatable bonds | 2 |

| Exact mass | 268.0282517 g/mol |

The compound's moderate lipophilicity (XLogP3=3.7) suggests potential membrane permeability, while the polar surface area indicates possible hydrogen-bonding interactions with biological targets .

| Compound | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |

|---|---|---|

| 3-Bromo analog | 38 | 112 |

| 4-Chloro analog | 9.5 | 89 |

| Reference (Erlotinib) | 50 | N/A |

These data suggest that chloro substitution at the N4 position enhances EGFR inhibition potency compared to brominated analogs . While 6-chloro-N4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine hasn't been directly tested, its structural features position it as a candidate for similar biological evaluations.

Synthetic Considerations

No published synthesis route exists for this specific compound, but pyrimidine diamine derivatives are typically synthesized through:

-

Nucleophilic aromatic substitution of chloropyrimidines

-

Buchwald-Hartwig amination for aryl amine coupling

-

Sequential functionalization using protective group strategies

Key challenges include:

-

Regioselective amination at N4 position

-

Managing steric effects from the 3-chloro-4-methylphenyl group

Research Directions and Limitations

Current knowledge gaps highlight several research priorities:

-

Kinase profiling: Systematic screening against EGFR, VEGFR, and PDGFR families

-

ADMET studies: Metabolic stability and cytochrome P450 interactions

-

Structural optimization: Exploring substituent effects at positions 2 and 6

Notable limitations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume